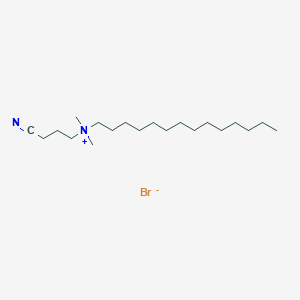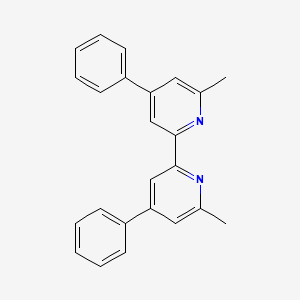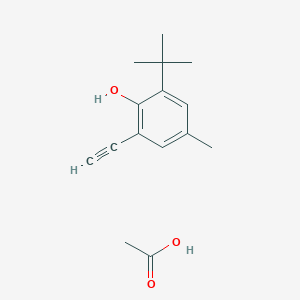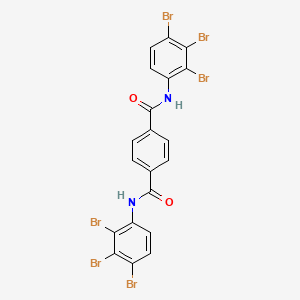
3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)-: is a chemical compound with the molecular formula C21H24O6 and a molecular weight of 372.4117 g/mol . It is also known by other names such as Sabiwhite , Tetrahydrocurcumin , and Tetrahydrodiferuloylmethane . This compound is characterized by the presence of two hydroxyphenyl groups attached to a heptanedione backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)- typically involves the condensation of appropriate phenolic compounds with heptanedione under controlled conditions. The reaction is usually catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated compounds. Substitution reactions can result in the formation of various ethers or esters .
Wissenschaftliche Forschungsanwendungen
3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the formulation of cosmetics and skincare products due to its potential skin-beneficial properties
Wirkmechanismus
The mechanism of action of 3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)- involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate inflammatory pathways by interacting with key enzymes and signaling molecules involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrocurcumin: A similar compound with antioxidant and anti-inflammatory properties.
Tetrahydrodiferuloylmethane: Another related compound with potential therapeutic applications.
Uniqueness
3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual hydroxyphenyl groups and heptanedione backbone make it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
155367-19-4 |
|---|---|
Molekularformel |
C19H20O6 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
1,7-bis(3,4-dihydroxyphenyl)heptane-3,5-dione |
InChI |
InChI=1S/C19H20O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,22-25H,1-2,5-6,11H2 |
InChI-Schlüssel |
XPEQUGZSJRBTLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)


![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)



![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)

![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)

